molecular formula C6H6BrF3O2 B1333982 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- CAS No. 119577-50-3

3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro-

Cat. No.: B1333982
CAS No.: 119577-50-3
M. Wt: 247.01 g/mol
InChI Key: ONAMOZNIUGKDIK-ARJAWSKDSA-N
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Description

3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- is a fluorinated enone derivative characterized by a bromo substituent at position 3, an ethoxy group at position 4, and three fluorine atoms at position 1. Its structure combines electron-withdrawing trifluoromethyl and bromo groups with an ethoxy moiety, making it a versatile intermediate for further functionalization, particularly in pharmaceuticals and agrochemicals.

Properties

CAS No.

119577-50-3

Molecular Formula

C6H6BrF3O2

Molecular Weight

247.01 g/mol

IUPAC Name

(Z)-3-bromo-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

InChI

InChI=1S/C6H6BrF3O2/c1-2-12-3-4(7)5(11)6(8,9)10/h3H,2H2,1H3/b4-3-

InChI Key

ONAMOZNIUGKDIK-ARJAWSKDSA-N

SMILES

CCOC=C(C(=O)C(F)(F)F)Br

Isomeric SMILES

CCO/C=C(/C(=O)C(F)(F)F)\Br

Canonical SMILES

CCOC=C(C(=O)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthesis via Halide-Alkene Coupling and Base-Promoted Reaction

A patented process (CA2562216C) describes a mild, efficient method to prepare 4-alkoxy-1,1,1-trifluoro-3-buten-2-one derivatives, which can be adapted for the bromo-substituted variant:

  • Step 1: React a trifluoroacetyl halide (CF3COHal, where Hal = Br or Cl) with an alkene bearing an alkoxy substituent (CH2=CHOR1, where R1 = ethyl for ethoxy group) in the presence of a base.
  • Step 2: This reaction yields the 4-alkoxy-1,1,1-trifluoro-3-buten-2-one intermediate.
  • Step 3: If necessary, further halogenation or substitution can introduce the bromine at the 3-position.

This method is advantageous due to mild conditions, good yields, and fewer reaction steps, minimizing side reactions and degradation.

Step Reactants Conditions Product Notes
1 CF3COHal + CH2=CHOEt + Base Mild temperature, organic solvent 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Base facilitates coupling
2 Intermediate + Brominating agent Controlled bromination 3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one Selective bromination at C3

Bromination of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, selective bromination at the 3-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
  • The reaction is typically carried out in an inert solvent (e.g., dichloromethane) at low temperature to avoid over-bromination or side reactions.
  • The presence of the electron-withdrawing trifluoromethyl group and the ethoxy substituent directs bromination regioselectively to the 3-position.

Catalyzed Reactions and Functional Group Transformations

  • Research by Zhao et al. (2010) demonstrated that 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one can be synthesized and further functionalized in the presence of Lewis acid catalysts such as indium(III) chloride tetrahydrate (InCl3·4H2O).
  • This catalyst promotes nucleophilic addition-elimination reactions with benzenethiols, indicating the compound’s synthetic versatility.
  • The preparation of the bromo-substituted compound itself can be integrated into such catalytic systems to improve selectivity and yield.

Detailed Research Findings and Data

Parameter Data / Condition Source / Notes
Starting material 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Commercially available or synthesized via halide-alkene coupling
Brominating agent N-Bromosuccinimide (NBS) or Br2 Controlled addition in inert solvent
Catalyst InCl3·4H2O (for further functionalization) Promotes addition-elimination reactions
Solvent Dichloromethane, chloroform, or similar Solubility and reaction medium
Temperature 0 to 25 °C (for bromination) To avoid side reactions
Yield Moderate to high (dependent on conditions) Reported yields vary; optimized in patent
Purification Column chromatography or recrystallization Standard organic purification methods

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a trifluoromethyl group, which imparts unique electronic properties that enhance its reactivity. This characteristic makes it valuable in synthetic organic chemistry, particularly in reactions involving nucleophiles and electrophiles.

Key Reactions

A notable study demonstrated that in the presence of indium(III) chloride (InCl₃·4H₂O), 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one reacts readily with benzenethiols. This reaction leads to the formation of both addition-elimination products and substitution products. The specific products include:

  • 3-bromo-1,1,1-trifluoro-4-thiophenyl-but-3-en-2-one
  • 1,1,1-trifluoro-3,4-bis-thiophenyl-but-3-en-2-one

The study discusses the influence of substituents on the reactivity of benzenethiols used in these reactions .

Applications in Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of various organic molecules. Its trifluoromethyl group is particularly useful for:

  • Synthesis of Trifluoromethylated Compounds : The presence of the trifluoromethyl group enhances the biological activity of synthesized compounds.
  • Peptide Synthesis : As a protecting reagent in peptide synthesis, it helps in the selective modification of amino acids without affecting other functional groups .

Study on Reactivity with Benzenethiols

In a detailed investigation by Zhao et al., the authors explored the reactivity of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with various benzenethiols. The outcomes highlighted how different substituents on benzenethiols affect reaction pathways and product distribution. This research provides insights into designing more efficient synthetic routes for complex organic molecules .

Potential Implications in Medicinal Chemistry

The unique properties of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one make it a candidate for further exploration in medicinal chemistry:

  • Drug Development : The compound's ability to form stable intermediates can be exploited in developing new pharmaceuticals.
  • Biological Activity : Compounds containing trifluoromethyl groups often exhibit enhanced bioactivity and selectivity towards biological targets.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- involves its reactivity with various nucleophiles and electrophiles. The presence of the trifluoromethyl group enhances its electrophilic character, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl and bromine groups, which facilitate nucleophilic attack at the carbonyl carbon .

Comparison with Similar Compounds

Research Findings

  • ETFBO’s Versatility : Demonstrated in a concise synthesis of celecoxib, highlighting its role as a trifluoromethyl building block .
  • Industrial Viability : ETFBO’s synthesis achieves high yields (85.6%) and purity (98%), making it scalable for agrochemicals like picoxystrobin and sulfoxaflor .

Biological Activity

3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro-, also known as 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, is a fluorinated compound with significant chemical reactivity and potential biological applications. This article reviews its biological activity based on recent studies and findings.

The compound has a molecular formula of C6H7F3O2 and features a trifluoromethyl group, which enhances its reactivity. The presence of bromine and ethoxy groups further contributes to its unique properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its reactivity with thiols and potential applications in medicinal chemistry.

Reactivity with Thiols

A study by Zhao et al. (2010) demonstrated that 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one reacts readily with benzenethiols in the presence of InCl₃·4H₂O. This reaction yielded both addition-elimination and substitution products, indicating its utility in synthetic organic chemistry. The reactivity is influenced by the substituents on the benzenethiols used in the reactions .

Case Study 1: Synthesis of Thiophenyl Derivatives

In the study mentioned above, the reaction produced:

  • 3-Bromo-1,1,1-trifluoro-4-thiophenyl-but-3-en-2-one : An addition-elimination product.
  • 1,1,1-Trifluoro-3,4-bis-thiophenyl-but-3-en-2-one : A substitution product.

These derivatives were characterized using NMR and mass spectrometry techniques to confirm their structures .

Applications in Medicinal Chemistry

The compound's reactivity profile suggests potential applications in drug development. Its ability to form stable derivatives through reactions with nucleophiles positions it as a candidate for synthesizing novel pharmaceuticals. For instance:

  • Trifluoromethylated compounds are often associated with enhanced metabolic stability and bioavailability.

Data Table: Summary of Biological Activities

Activity Description Reference
Reactivity with ThiolsForms addition-elimination and substitution products
Antimicrobial PotentialLimited direct studies; related compounds show promise
Medicinal ApplicationsPotential for drug synthesis due to high reactivity

Q & A

Q. What are the established synthetic routes for 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), and how can reaction conditions be optimized?

ETFBO is synthesized via a two-step process:

Addition-Elimination Reaction : Trifluoroacetyl chloride reacts with ethyl vinyl ether to form an intermediate, followed by dehydrochlorination to yield ETFBO .

Optimization Strategies :

  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic addition efficiency.
  • Temperature Control : Maintain 0–5°C during the addition step to minimize side reactions.
  • Purification : Distillation under reduced pressure (e.g., 50–60°C at 20 mmHg) isolates the (E)-isomer (CAS 59938-06-6) .

Q. Which spectroscopic methods are critical for characterizing ETFBO, and what key data should researchers prioritize?

  • ¹⁹F NMR : Detects trifluoromethyl (-CF₃) and ethoxy groups. Expect distinct signals at δ −70 to −75 ppm (CF₃) and δ −120 to −125 ppm (ethoxy-CF₃ coupling) .
  • ¹H NMR : Look for vinyl proton signals at δ 5.8–6.2 ppm (doublet for CH=CH) and ethoxy methyl protons at δ 1.2–1.4 ppm (triplet) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-Br vibrations at ~600 cm⁻¹ .

Advanced Research Questions

Q. How does the bromine substituent in ETFBO influence its reactivity in cross-coupling and nucleophilic substitution reactions?

  • Suzuki-Miyaura Coupling : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids to form trifluoromethylated biaryls. Use Pd(PPh₃)₄ and K₂CO₃ in THF at 80°C for optimal yields .
  • Nucleophilic Substitution : Bromine substitution with amines (e.g., piperazine) requires polar aprotic solvents (DMF or DMSO) and elevated temperatures (60–80°C) .

Q. What role does ETFBO play in synthesizing trifluoromethyl-substituted heterocycles, and what mechanistic steps are involved?

ETFBO serves as a trifluoromethyl ketone precursor in Stetter reactions :

Thiazolium Catalysis : A thiazolium salt (e.g., 3-benzylthiazolium chloride) generates a nucleophilic carbene, which adds to ETFBO’s carbonyl group.

Intramolecular Cyclization : Forms 5-membered heterocycles (e.g., pyrroles, thiophenes) with trifluoromethyl substituents. Demonstrated in the synthesis of Celecoxib (Celebrex®), a COX-2 inhibitor .

Q. How can researchers address contradictions in reported yields or stereochemical outcomes during ETFBO-derived reactions?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
  • Stereochemical Analysis : Use chiral HPLC or NOE experiments to resolve E/Z isomerism in intermediates. For example, the (E)-isomer of ETFBO is preferred in Stetter reactions due to steric effects .

Q. What computational methods aid in predicting the stability and reactivity of ETFBO derivatives?

  • DFT Calculations : Model transition states for nucleophilic attacks (e.g., at the β-carbon of the enone system) using Gaussian or ORCA software.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) to rationalize experimental yield discrepancies .

Methodological Recommendations

  • Safety : Handle ETFBO in a fume hood due to volatility and potential lachrymatory effects. Use PPE (nitrile gloves, safety goggles) .
  • Storage : Store under nitrogen at −20°C to prevent hydrolysis of the ethoxy group .

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